molecular formula C10H9BrN2 B8648463 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile

1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile

Cat. No.: B8648463
M. Wt: 237.10 g/mol
InChI Key: OGJHEDMSRUTELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile is an organic compound characterized by the presence of a brominated pyridine ring attached to a cyclobutanecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile typically involves the bromination of pyridine derivatives followed by cyclobutanecarbonitrile formation. One common method includes the reaction of 5-bromo-3-pyridinecarboxaldehyde with cyclobutanecarbonitrile under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by cyclobutanecarbonitrile synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like ethanol or methanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the pyridine ring.

    Reduction Products: Reduced forms of the cyclobutanecarbonitrile moiety.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclobutanecarbonitrile moiety may contribute to the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

  • 5-Bromo-3-pyridinecarboxaldehyde
  • 5-Bromo-3-pyridineacetic acid
  • 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol

Uniqueness: 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile stands out due to its unique combination of a brominated pyridine ring and a cyclobutanecarbonitrile moiety. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C10H9BrN2/c11-9-4-8(5-13-6-9)10(7-12)2-1-3-10/h4-6H,1-3H2

InChI Key

OGJHEDMSRUTELG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=CN=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (5-bromo-pyridin-3-yl)-acetonitrile (Stage 220.1.3, 1.37 mmol) in dry DMF (10 ml) was added 55% sodium hydride in oil (1.507 mmol). After 30 min stirring at rt was added 1-bromo-3-chloropropane (1.507 mmol). The RM was stirred for 1 h at rt then was added 55% sodium hydride in oil (1.507 mmol). The RM was stirred for 1 h at it then quenched with saturated aqueous NaHCO3 and extracted with EtOAc. The organic layer was washed with brine (2×), dried over Na2SO4, filtered and evaporated. The residue was taken in DMA and purified by preparative HPLC. The fractions containing product were basified with NaHCO3, concentrated and extracted with EtOAc (2×). The combined organic layers were washed with brine, dried over Na2SO4, filtered, evaporated and dried under vacuum to give the title compound as a red oil. (HPLC: tR 2.86 min (Method A); M+H=237, 239 MS-ES)
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oil
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oil
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Synthesis routes and methods II

Procedure details

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